

An In-depth Technical Guide to (2R,3S)-2,3-dimethylbutanedioic Acid

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Compound of Interest

Compound Name: *meso*-2,3-Dimethylsuccinic acid

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Introduction

(2R,3S)-2,3-dimethylbutanedioic acid, also known as **meso-2,3-dimethylsuccinic acid**, is a dicarboxylic acid with a unique stereochemical configuration. As a meso compound, it is achiral despite possessing two stereocenters. This structural feature influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2R,3S)-2,3-dimethylbutanedioic acid, with a focus on its relevance to research and development in the chemical and pharmaceutical sciences. While its primary applications are currently in specialized chemical synthesis, its structural relationship to biologically relevant dicarboxylic acids warrants an examination of its potential, albeit currently underexplored, biological significance.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of (2R,3S)-2,3-dimethylbutanedioic acid.

Table 1: Physicochemical Properties of (2R,3S)-2,3-dimethylbutanedioic Acid

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₄	[1]
Molecular Weight	146.14 g/mol	[1]
CAS Number	608-40-2	
IUPAC Name	(2R,3S)-2,3-dimethylbutanedioic acid	[2]
Synonyms	meso-2,3-Dimethylsuccinic acid, trans-2,3-Dimethylsuccinic acid	
Appearance	White to off-white solid/powder	
Melting Point	200 °C (decomposes)	
Boiling Point	241.9 °C at 760 mmHg	[3]
Water Solubility	300 g/L at 15 °C	[3]
pKa ₁	3.67 at 25 °C	[3]
pKa ₂	5.30 at 25 °C	[3]
Density	1.242 g/cm ³	[3]

Table 2: Spectroscopic Data for (2R,3S)-2,3-dimethylbutanedioic Acid

Spectroscopy	Key Features and Assignments
^1H NMR	Spectra available, detailed assignments may vary based on solvent and conditions.
^{13}C NMR	Spectra available, detailed assignments may vary based on solvent and conditions.
Infrared (IR)	Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid groups.
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing fragmentation patterns.

Synthesis and Purification

While (2R,3S)-2,3-dimethylbutanedioic acid is commercially available, understanding its synthesis is crucial for specialized applications and isotopic labeling studies. One common laboratory-scale synthesis involves the stereoselective reduction of dimethylmaleic anhydride.

Experimental Protocol: Synthesis via Reduction of Dimethylmaleic Anhydride

This protocol outlines a general procedure for the synthesis of (2R,3S)-2,3-dimethylbutanedioic acid.

Materials:

- 2,3-Dimethylmaleic anhydride
- Sodium amalgam (Na/Hg) or a suitable reducing agent
- Anhydrous diethyl ether or other suitable aprotic solvent
- Dilute hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4), anhydrous

- Ethanol
- Chloroform or diethyl ether (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylmaleic anhydride in anhydrous diethyl ether.
- Carefully add the sodium amalgam to the stirred solution at a controlled rate to manage the exothermic reaction.
- After the addition is complete, continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water.
- Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of approximately 2.
- Extract the acidified aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude (2R,3S)-2,3-dimethylbutanedioic acid can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- To the hot solution, add chloroform or diethyl ether until turbidity is observed.

- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.



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A generalized workflow for the synthesis and purification of (2R,3S)-2,3-dimethylbutanedioic acid.

Analytical Methods

Accurate characterization of (2R,3S)-2,3-dimethylbutanedioic acid requires appropriate analytical techniques. The following sections detail generalized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

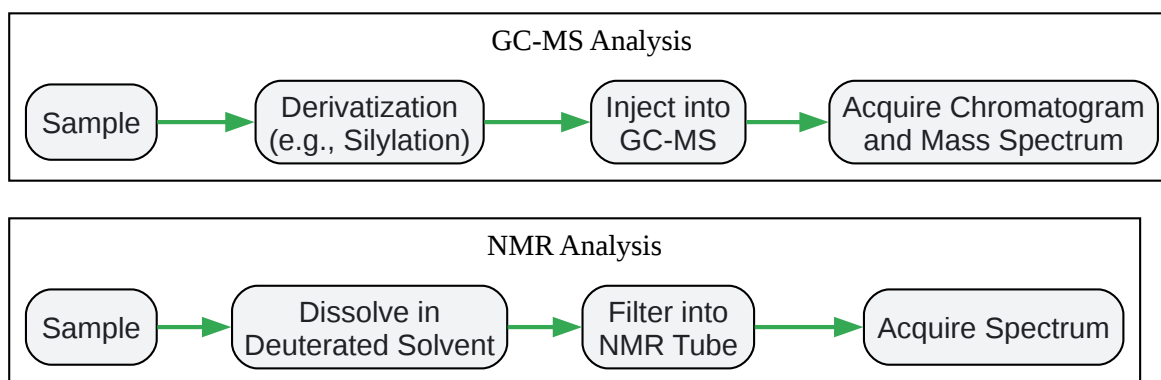
- Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Ensure the sample height in the NMR tube is adequate for the instrument (typically around 4-5 cm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, (2R,3S)-2,3-dimethylbutanedioic acid requires derivatization prior to GC-MS analysis. Silylation is a common method.

Derivatization and Analysis Protocol:

- Accurately weigh a small amount of the sample into a reaction vial.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
- Inject an aliquot of the derivatized sample into the GC-MS system.



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General analytical workflows for NMR and GC-MS analysis.

Biological Significance

Currently, there is a notable lack of specific biological activity data for (2R,3S)-2,3-dimethylbutanedioic acid in the scientific literature. Its structural similarity to succinic acid, a key intermediate in the citric acid (TCA) cycle, suggests the possibility of interaction with metabolic pathways. However, the presence of the methyl groups may sterically hinder its recognition by enzymes that process succinate.

It is important to distinguish (2R,3S)-2,3-dimethylbutanedioic acid from meso-2,3-dimercaptosuccinic acid (DMSA), a well-known chelating agent used in the treatment of heavy metal poisoning. Despite the similar "meso" designation, DMSA has a different chemical structure and biological function.

Future research could explore the potential for (2R,3S)-2,3-dimethylbutanedioic acid to act as a competitive inhibitor of succinate-dependent enzymes or to have other, as yet undiscovered, biological roles.

Conclusion

(2R,3S)-2,3-dimethylbutanedioic acid is a well-characterized compound with established physicochemical and spectroscopic properties. While its synthesis and analysis are achievable through standard laboratory techniques, its biological significance remains largely unexplored. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation. The detailed protocols and data presented herein should facilitate further studies into the chemistry and potential applications of this unique meso compound.

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